Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate

Description

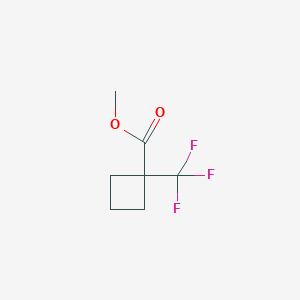

Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1188909-22-9) is a cyclobutane-based compound characterized by a trifluoromethyl (-CF₃) group and a methyl ester moiety. Its molecular formula is C₇H₉F₃O₂, with a molecular weight of 182.14 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-12-5(11)6(3-2-4-6)7(8,9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNCXVFXABLDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate typically starts from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH), followed by decarboxylation to provide the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis methods mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate has shown promise in medicinal chemistry due to its potential biological activities:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in conditions like cancer and metabolic disorders .

- Receptor Interaction : The unique structural features allow it to bind effectively to various receptors, potentially modulating signaling pathways critical for cell proliferation and apoptosis .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions enables the derivation of multiple functionalized products. For instance:

- Functionalization Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse functional groups .

- Complexity Generation : this compound can be used to create complex molecular architectures that are valuable in drug discovery and development .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound induces apoptosis through mechanisms involving caspase activation, highlighting its potential as an anticancer agent .

Case Study 2: Metabolic Stability

Research examining the metabolic stability of this compound has shown varying results depending on structural modifications. In some analogs, the incorporation of the trifluoromethyl group led to increased metabolic stability while enhancing lipophilicity, which is beneficial for drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic pathways |

| Receptor Binding | Ability to interact with various receptors influencing signaling pathways |

| Cytotoxic Effects | Significant effects against cancer cell lines inducing apoptosis |

| Lipophilicity Enhancement | Improved affinity for hydrophobic biological targets |

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s analogs differ in substituents on the cyclobutane ring or ester group, influencing physicochemical properties and applications. Key examples include:

Key Observations:

- Ester Group Variation : Replacing the methyl ester with ethyl (e.g., Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate) increases molecular weight and may alter solubility and reactivity .

- Amino-Functionalized Analogs: Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride is used in synthesizing complex APIs, as seen in Reference Example 85 (EP 4 374 877 A2), where it forms spirocyclic intermediates with LCMS m/z 411 and 658 .

Analytical and Spectral Data

Insights:

Biological Activity

Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in drug discovery.

1. Structural Characteristics

This compound contains a cyclobutane ring substituted with a trifluoromethyl group and a carboxylate ester. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

2. Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclobutane derivatives and trifluoromethylating agents.

- Reaction Conditions : Various conditions have been optimized to yield high purity and yield of the desired product.

Recent studies have shown successful methods for synthesizing cyclobutane-containing compounds, which can be adapted for this specific compound .

3.1 Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In comparative studies with its analogs, it was observed that the compound retains significant activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method demonstrated that while the original antifungal agent Butenafine showed slightly higher potency, the trifluoromethyl-substituted analogs still presented considerable antifungal activity .

3.2 GPR120 Modulation

The compound has been identified as a potential modulator of GPR120, a G protein-coupled receptor implicated in insulin sensitivity and anti-inflammatory responses. Compounds that modulate GPR120 are promising for treating metabolic disorders such as type 2 diabetes . The mechanism involves enhancing glucose uptake in adipose tissues, which could lead to improved insulin sensitivity .

4. Metabolic Stability

The incorporation of the trifluoromethyl group into cyclobutane derivatives generally enhances metabolic stability. Studies have shown varying effects on metabolic clearance rates among different analogs, suggesting that the trifluoromethyl group can influence the pharmacokinetic profiles of these compounds . For instance, some analogs demonstrated increased metabolic stability, while others showed decreased rates depending on their structural context .

5.1 Case Study: Antifungal Efficacy

A study comparing this compound with other antifungal agents revealed that while it was less potent than Butenafine, it still inhibited fungal growth effectively. The minimum inhibitory concentrations (MIC) were determined using standard microbiological techniques.

| Compound | MIC (μg/mL) |

|---|---|

| Butenafine | 0.5 |

| Methyl 1-(trifluoromethyl)... | 2 |

This data underscores the potential of this compound as a lead candidate for further development in antifungal therapies.

6. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its distinctive structure and biological activities. Its potential as an antifungal agent and a GPR120 modulator highlights its relevance in drug discovery, particularly for metabolic disorders and fungal infections.

Future research should focus on optimizing its synthesis, exploring its full range of biological activities, and conducting detailed pharmacokinetic studies to better understand its therapeutic potential. The ongoing investigation into trifluoromethyl-containing compounds will likely yield novel therapeutic agents with enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.